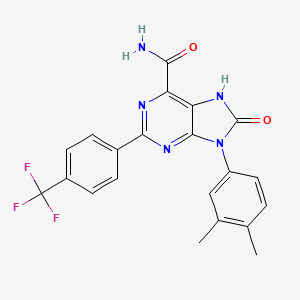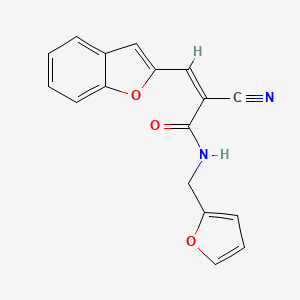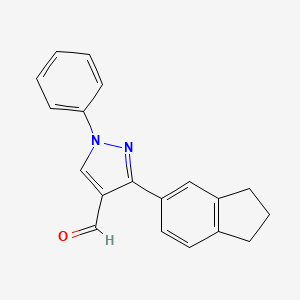
3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter referred to as 3-indenyl-pyrazole-carbaldehyde) is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of experiments and studies, ranging from enzymatic reactions to drug development.
科学的研究の応用
Heterocyclic Chemistry and Applications
The study of heterocyclic compounds, including pyrazoles, is a significant area in organic chemistry, mainly due to their prevalence in numerous natural and synthetic compounds with various applications. One of the notable compounds in this class is 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. While the direct references to this specific compound are limited, insights can be drawn from the broader research surrounding the chemistry of pyrazole compounds and similar heterocyclic structures.
Synthesis and Reactivity:
- The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones makes them valuable as building blocks for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, and other heterocycles. The unique reactivity of these compounds under mild conditions is pivotal for generating various heterocyclic structures and dyes (Gomaa & Ali, 2020).
Catalytic Synthesis and Green Chemistry:
- Recent advances in the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlight the significance of green solvent media and the development of less toxic and promising reagents/catalysts. These principles align with green chemistry, and the methods benefit from the recyclability of many organocatalysts, providing a sustainable approach to synthesizing heterocyclic compounds (Kiyani, 2018).
Bioactive Heterocyclic Compounds:
- Heterocyclic scaffolds like pyranopyrimidines, explored for their medicinal and pharmaceutical applications, highlight the broad applicability of these structures. The review of synthetic pathways employing diverse catalysts underscores the significance of heterocyclic compounds in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).
Chemical Inhibitors and Drug Metabolism:
- The role of chemical inhibitors in modulating the activity of Cytochrome P450 isoforms is crucial in drug metabolism, highlighting the importance of selectivity in pharmaceutical applications. The understanding of specific inhibitors and their interaction with different CYP isoforms is vital for predicting drug-drug interactions and ensuring drug safety (Khojasteh et al., 2011).
Antifungal Applications:
- The study of small molecules against pathogens like Fusarium oxysporum highlights the importance of understanding the structure–activity relationship (SAR) and pharmacophore site predictions for designing targeted molecules with antifungal properties (Kaddouri et al., 2022).
Synthetic Strategies for Anticancer Agents:
- The exploration of pyrazoline derivatives for the development of new anticancer agents showcases the potential of heterocyclic compounds in therapeutic applications. The review of synthetic strategies and biological activities found in pyrazoline derivatives emphasizes their significance in drug discovery and the potential for dynamic applications (Ray et al., 2022).
Safety and Hazards
特性
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDHTBBCZAJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

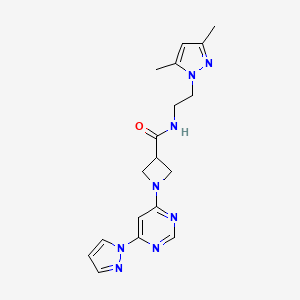
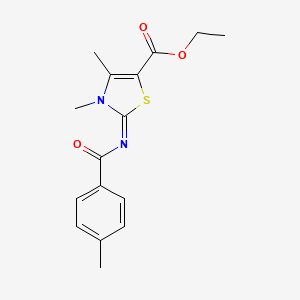
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
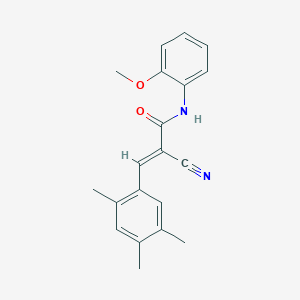

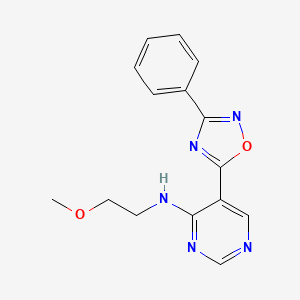
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)

